molecular formula C10H13NO5 B2703945 (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid CAS No. 855380-42-6

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid

Cat. No.: B2703945
CAS No.: 855380-42-6
M. Wt: 227.216
InChI Key: SZZAXQREERAHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid” is a chemical compound with a complex structure . It contains a total of 30 bonds, including 17 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 imide (-thio), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It contains a five-membered ring and a six-membered ring, which are part of a larger spirocyclic structure . The molecule also contains multiple functional groups, including a carboxylic acid, a (thio-)carbamate, an imide, and a hydroxyl group .

Scientific Research Applications

Synthesis and Theoretical Studies

A study by Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) to produce novel classes of compounds with potential biological activities. Theoretical studies in this research indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, a factor crucial in designing compounds with enhanced biological activities (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Biomedical Applications

Research by Turk-Erbul et al. (2021) synthesized novel adamantane derivatives, including compounds structurally similar to "(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid." These compounds exhibited cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. The study's findings on apoptosis induction and ligand-protein interactions provide insights into the mechanistic actions of these compounds (Turk-Erbul, Karaman, Duran, Ozbil, Ozden, & Goktas, 2021).

Synthesis and Antitumor Activity

Yang et al. (2019) explored the synthesis and antitumor activity of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds, starting from 4-aminophenol and α-glycolic acid or lactic acid, showed moderate to potent activity against various cancer cell lines, suggesting their potential as anticancer agents. The study underscores the importance of the spirocyclic framework in developing new anticancer drugs (Yang, Zhong, Zheng, Wang, & He, 2019).

Properties

IUPAC Name

2-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-7(13)6-11-8(14)10(16-9(11)15)4-2-1-3-5-10/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAXQREERAHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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